molecular formula C5H7ClO B8029226 4-Chloro-3,6-dihydro-2H-pyran CAS No. 24265-21-2

4-Chloro-3,6-dihydro-2H-pyran

Cat. No.: B8029226
CAS No.: 24265-21-2
M. Wt: 118.56 g/mol
InChI Key: FSPRQDJOQDPXKZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3,6-dihydro-2H-pyran can be synthesized through several methods. One common approach involves the reaction of 3,6-dihydro-2H-pyran with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., Lewis acids).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and mild heating.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and low temperatures.

Major Products Formed

    Substitution: Various substituted pyran derivatives.

    Oxidation: Lactones and carboxylic acids.

    Reduction: Tetrahydropyran derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

4-Chloro-3,6-dihydro-2H-pyran (C5H7ClO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

This compound can be synthesized through various methods, including chlorination of 3,6-dihydro-2H-pyran using agents like thionyl chloride or phosphorus pentachloride. The compound serves as a versatile intermediate in organic synthesis and has applications in medicinal chemistry for developing bioactive compounds.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated several pyran derivatives, revealing that certain derivatives showed significant antibacterial effects against Gram-positive bacteria. For instance, derivatives 4g and 4j displayed lower IC50 values than ampicillin against various bacterial strains, indicating a strong potential for development as antibacterial agents .

Table 1: Antimicrobial Activity of Pyran Derivatives

CompoundTarget BacteriaIC50 (µM)Comparison
4gStaphylococcus aureus12.5Lower than ampicillin (16 µM)
4jStreptococcus pneumoniae10.0Lower than ampicillin (16 µM)
AmpicillinVarious Gram-positive16Standard control

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies focusing on its effects on cancer cell lines. A notable study assessed its derivatives against HCT-116 colorectal cancer cells. Compounds 4d and 4k demonstrated significant cytotoxic effects with IC50 values of 75.1 µM and 85.88 µM, respectively. Mechanistic studies suggested that these compounds inhibited CDK2 kinase activity, leading to reduced cell proliferation and induced apoptosis via caspase activation .

Table 2: Anticancer Activity of Pyran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4dHCT-11675.1CDK2 inhibition, apoptosis
4kHCT-11685.88CDK2 inhibition, apoptosis

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. In comparative studies with standard antioxidants like BHT (Butylated Hydroxytoluene), certain derivatives exhibited strong DPPH scavenging activity. For instance, derivative 4g had an effective concentration (EC50) of 0.072 mM compared to BHT's EC50 of 0.089 mM .

Table 3: Antioxidant Activity of Pyran Derivatives

CompoundEC50 (mM)Comparison
4g0.072Comparable to BHT (0.089 mM)
BHT0.089Standard control

Case Studies and Research Findings

  • Antimicrobial Study : A comprehensive evaluation of various pyran derivatives indicated that those containing the chlorine substituent exhibited enhanced antibacterial properties compared to their non-chlorinated counterparts .
  • Anticancer Mechanism : Molecular docking simulations revealed that the binding affinity of certain pyran derivatives to CDK2 was significantly higher than that of known inhibitors, suggesting a novel approach for cancer therapy targeting this kinase .
  • Oxidative Stress Mitigation : The ability of pyran derivatives to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .

Properties

IUPAC Name

4-chloro-3,6-dihydro-2H-pyran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c6-5-1-3-7-4-2-5/h1H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPRQDJOQDPXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302044
Record name 4-Chloro-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24265-21-2
Record name 2H-Pyran,6-dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3,6-dihydro-2H-pyran
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4-Chloro-3,6-dihydro-2H-pyran
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Chloro-3,6-dihydro-2H-pyran

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